1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
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Overview
Description
1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C9H11BrF3NO2 and a molecular weight of 302.09 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a bromoacetyl group and a trifluoroethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves the reaction of piperidine derivatives with bromoacetyl bromide and trifluoroacetone under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alcohols using appropriate reagents.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The trifluoroethanone moiety enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one can be compared with other piperidine derivatives, such as:
1-(4-Acetylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one: Similar structure but lacks the bromine atom, resulting in different reactivity and biological activity.
1-(4-(2-Chloroacetyl)piperidin-1-yl)-2,2,2-trifluoroethan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(2-bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF3NO2/c10-5-7(15)6-1-3-14(4-2-6)8(16)9(11,12)13/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAVNHUHKPFMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)CBr)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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